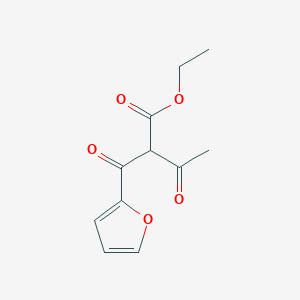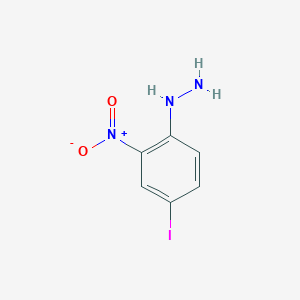
(4-Iodo-2-nitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
化学反应分析
Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.
Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.
科学研究应用
(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .
相似化合物的比较
(4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.
(4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
属性
分子式 |
C6H6IN3O2 |
|---|---|
分子量 |
279.04 g/mol |
IUPAC 名称 |
(4-iodo-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChI 键 |
CXCYKFQKCRJCGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
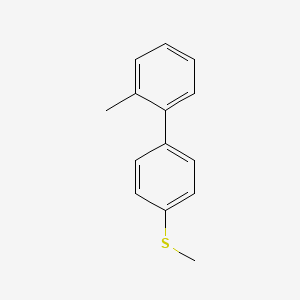


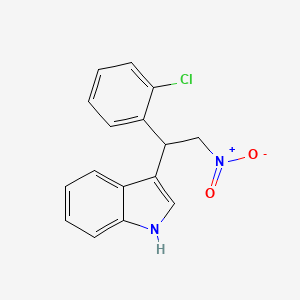

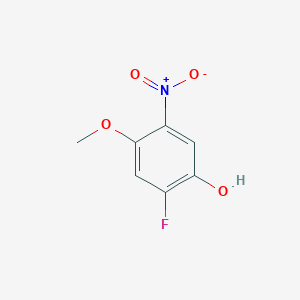
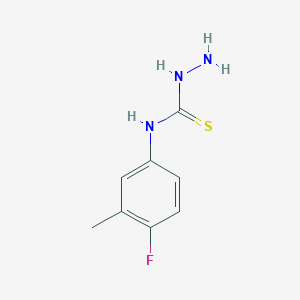
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
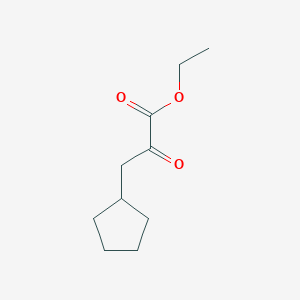
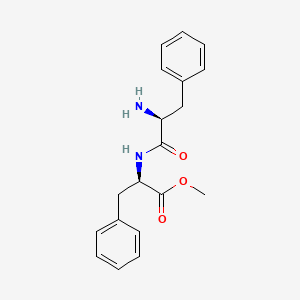
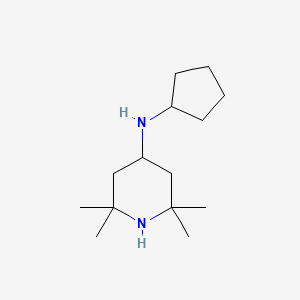
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
